Ciprofloxacin hydrochloride monohydrate

Content Navigation

Resolving solubility and stability challenges: Ciprofloxacin HCl monohydrate avoids pH disruption and precipitation in Mueller-Hinton broth or PBS. • >400-fold higher solubility than free base prevents premature precipitation in MIC assays. • Stable monohydrate lattice resists hygroscopic weight variability, ensuring batch consistency. • Ideal for tableting, spray-drying, and aqueous formulation with predictable compressibility and thermal stability (Td 310-340°C).

CAS Number

Product Name

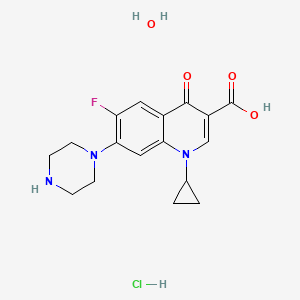

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Ciprofloxacin hydrochloride monohydrate is a second-generation fluoroquinolone antibiotic widely procured for its broad-spectrum antimicrobial activity and favorable physicochemical profile. As the commercially standardized salt form, it incorporates a single water molecule within its crystal lattice, providing a critical balance of high aqueous solubility and thermodynamic stability under ambient conditions [1]. Compared to the free base, the hydrochloride monohydrate form exhibits enhanced processability in both solid-state manufacturing and aqueous formulation, making it the preferred active pharmaceutical ingredient (API) and research standard for microbiological assays, cell culture media preparation, and advanced drug delivery system engineering [2].

Procurement Fit

Substituting ciprofloxacin hydrochloride monohydrate with ciprofloxacin free base or anhydrous forms introduces severe formulation and handling liabilities. The free base is practically insoluble in water, requiring the addition of strong acids to achieve dissolution, which can disrupt the pH of physiological buffers and induce precipitation upon dilution in cell culture media[1]. Conversely, utilizing non-standardized anhydrous hydrochloride forms can lead to unpredictable hygroscopicity; the anhydrous lattice readily absorbs environmental moisture to revert to the monohydrate state, causing batch-to-batch weight variability and compromising the reproducibility of quantitative assays and solid dosage formulations [2].

Substitution Risk

Aqueous Solubility and Buffer Compatibility

The hydrochloride monohydrate salt is specifically engineered to overcome the severe solubility limitations of the ciprofloxacin free base. Quantitative solubility studies demonstrate that ciprofloxacin hydrochloride monohydrate achieves an aqueous solubility of approximately 42.0 mg/mL in water, whereas the free base remains practically insoluble without aggressive pH adjustment [1]. This magnitude of difference ensures that the monohydrate form can be readily incorporated into aqueous workflows, preventing spontaneous precipitation when diluted into neutral physiological buffers or complex biological media [2].

| Evidence Dimension | Aqueous solubility in unbuffered water |

| Target Compound Data | 42.0 ± 0.07 mg/mL (Ciprofloxacin HCl monohydrate) |

| Comparator Or Baseline | Practically insoluble, < 0.1 mg/mL (Ciprofloxacin free base) |

| Quantified Difference | > 400-fold increase in aqueous solubility |

| Conditions | Dissolution in distilled water at ambient temperature |

Eliminates the need for harsh acidic solvents during stock solution preparation, preserving the integrity of pH-sensitive biological assays and cell cultures.

Thermal Stability and Dehydration Kinetics

The monohydrate form provides a highly stable crystal lattice that resists degradation during standard pharmaceutical processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that ciprofloxacin hydrochloride monohydrate maintains structural integrity up to 140–160 °C, at which point predictable endothermic dehydration occurs, followed by sequential melting and degradation only at extreme temperatures of 310–340 °C [1]. In contrast, anhydrous forms exhibit lower thermal thresholds and unpredictable phase transitions, complicating high-shear or high-temperature manufacturing processes[2].

| Evidence Dimension | Thermal degradation and melting threshold |

| Target Compound Data | Stable up to 140–160 °C (dehydration); melts/degrades at 310–340 °C |

| Comparator Or Baseline | 270–280 °C melting point (Anhydrous ciprofloxacin baseline) |

| Quantified Difference | 30–60 °C higher thermal degradation threshold for the monohydrate lattice |

| Conditions | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) up to 350 °C |

Ensures API stability during high-temperature manufacturing processes such as spray drying, hot-melt extrusion, or sterilization.

Mechanical Compressibility and Solid-State Processing

Ciprofloxacin hydrochloride monohydrate exhibits distinct mechanical properties that facilitate direct compression and wet granulation workflows. Under compression forces ranging from 4.9 to 19.6 kN, the monohydrate powder transitions predictably through elastic-plastic to plastic deformation phases, achieving maximum tensile strength without uncontrolled polymorphic conversion [1]. Formulations utilizing the free base or metastable anhydrous forms often suffer from poor flowability, capping, or moisture-induced phase changes under mechanical stress, leading to batch failures in solid dosage manufacturing [2].

| Evidence Dimension | Compressibility and tensile strength under mechanical stress |

| Target Compound Data | Predictable plastic deformation and maximum tensile strength at 19.6 kN |

| Comparator Or Baseline | Metastable anhydrous forms (prone to phase transition under pressure) |

| Quantified Difference | Maintained monohydrate lattice integrity under high compression forces |

| Conditions | Tablet compression testing at 4.9–19.6 kN pressure profiles |

Reduces the risk of API polymorphic transformation and tablet defects during large-scale mechanical compression and milling.

Aqueous Antimicrobial Susceptibility Testing (AST)

Due to its >400-fold higher aqueous solubility compared to the free base, ciprofloxacin hydrochloride monohydrate is the mandatory standard for preparing high-concentration stock solutions in microbiological assays. It prevents premature precipitation when diluted into neutral pH Mueller-Hinton broth or PBS, ensuring accurate Minimum Inhibitory Concentration (MIC) determinations [1].

Solid Oral Dosage Form Manufacturing

The predictable elastic-plastic compressibility and high thermal degradation threshold (310–340 °C) of the monohydrate form make it ideal for high-speed tableting and wet granulation. Its stable hydration state prevents the moisture-scavenging behavior seen in anhydrous forms, ensuring consistent API weight and dissolution profiles across production batches [2].

Advanced Spray-Dried Inhalable Formulations

The thermal stability of the monohydrate lattice (stable up to 140 °C before dehydration) allows it to withstand the thermal stress of spray-drying processes. This enables the engineering of uniform, respirable dry powder microparticles for targeted pulmonary delivery without inducing unwanted amorphous transitions.

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 27 of 171 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 144 of 171 companies with hazard statement code(s):;

H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (79.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

86393-32-0

Metabolism Metabolites

Wikipedia

FDA Medication Guides

CIPROFLOXACIN HYDROCHLORIDE

CIPROFLOXACIN

TABLET;ORAL

INJECTABLE;INJECTION

FOR SUSPENSION;ORAL

BAYER HLTHCARE

09/20/2024

03/25/2022

CIPRO XR

CIPROFLOXACIN; CIPROFLOXACIN HYDROCHLORIDE

TABLET, EXTENDED RELEASE;ORAL

03/30/2021

PROQUIN XR

DEPOMED INC

08/15/2011

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Kirchhoff J, Glaser U, Bohnert JA, Pletz MW, Popp J, Neugebauer U. Simple ciprofloxacin resistance test and determination of minimal inhibitory concentration (MIC) within two hours using Raman spectroscopy. Anal Chem. 2017 Dec 20. doi: 10.1021/acs.analchem.7b03800. [Epub ahead of print] PubMed PMID: 29260541.

3: Alkathiri B, El-Khadragy MF, Metwally DM, Al-Olayan EM, Bakhrebah MA, Abdel Moneim AE. Pomegranate (Punica granatum) Juice Shows Antioxidant Activity against Cutaneous Leishmaniasis-Induced Oxidative Stress in Female BALB/c Mice. Int J Environ Res Public Health. 2017 Dec 18;14(12). pii: E1592. doi: 10.3390/ijerph14121592. PubMed PMID: 29258248.

4: Elal Mus T, Cetinkaya F, Cibik R, Soyutemiz GE, Simsek H, Coplu N. Pathogenicity determinants and antibiotic resistance profiles of enterococci from foods of animal origin in Turkey. Acta Vet Hung. 2017 Dec;65(4):461-474. doi: 10.1556/004.2017.044. PubMed PMID: 29256290.

5: Ge Y, Chen X, Huang Y, Lyu H, Zhao Z, Zhou Y. [Drug resistance and protoporphyrin ferrochelatase of Ralstonia mannitolilytica]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2017 Jul 25;46(4):413-420. Chinese. PubMed PMID: 29256231.

6: Drobnis EZ, Nangia AK. Antimicrobials and Male Reproduction. Adv Exp Med Biol. 2017;1034:131-161. doi: 10.1007/978-3-319-69535-8_10. PubMed PMID: 29256130.

7: Kao WC, Belkin S, Cheng JY. Microbial biosensing of ciprofloxacin residues in food by a portable lens-free CCD-based analyzer. Anal Bioanal Chem. 2017 Dec 18. doi: 10.1007/s00216-017-0792-x. [Epub ahead of print] PubMed PMID: 29256081.

8: Matono T, Morita M, Yahara K, Lee KI, Izumiya H, Kaku M, Ohnishi M. Emergence of Resistance Mutations in Salmonella enterica Serovar Typhi Against Fluoroquinolones. Open Forum Infect Dis. 2017 Nov 2;4(4):ofx230. doi: 10.1093/ofid/ofx230. eCollection 2017 Fall. PubMed PMID: 29255729; PubMed Central PMCID: PMC5726467.

9: DeWolf MC, Warhold LG. Ciprofloxacin-Induced Extensor Tendon Rupture in the Hand: A Case Report. JBJS Case Connect. 2015 Apr 8;5(2):e301-e304. doi: 10.2106/JBJS.CC.N.00059. PubMed PMID: 29252438.

10: Oskooi M, Sunnerhagen T, Senneby E, Rasmussen M. A prospective observational treatment study of aerococcal urinary tract infection. J Infect. 2017 Dec 15. pii: S0163-4453(17)30406-1. doi: 10.1016/j.jinf.2017.12.009. [Epub ahead of print] PubMed PMID: 29253561.

11: Caspar Y, Hennebique A, Maurin M. Antibiotic susceptibility of Francisella tularensis subsp. holarctica strains isolated from tularaemia patients in France between 2006 and 2016. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx460. [Epub ahead of print] PubMed PMID: 29253157.

12: Harris PNA, Ben Zakour NL, Roberts LW, Wailan AM, Zowawi HM, Tambyah PA, Lye DC, Jureen R, Lee TH, Yin M, Izharuddin E, Looke D, Runnegar N, Rogers B, Bhally H, Crowe A, Schembri MA, Beatson SA, Paterson DL; MERINO Trial investigators. Whole genome analysis of cephalosporin-resistant Escherichia coli from bloodstream infections in Australia, New Zealand and Singapore: high prevalence of CMY-2 producers and ST131 carrying blaCTX-M-15 and blaCTX-M-27. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx466. [Epub ahead of print] PubMed PMID: 29253152.

13: Laub K, Tóthpál A, Kovács E, Sahin-Tóth J, Horváth A, Kardos S, Dobay O. High prevalence of Staphylococcus aureus nasal carriage among children in Szolnok, Hungary. Acta Microbiol Immunol Hung. 2017 Dec 18:1-14. doi: 10.1556/030.65.2018.001. [Epub ahead of print] PubMed PMID: 29250963.

14: Nüesch-Inderbinen MT, Baschera M, Zurfluh K, Hächler H, Nüesch H, Stephan R. Clonal Diversity, Virulence Potential and Antimicrobial Resistance of Escherichia coli Causing Community Acquired Urinary Tract Infection in Switzerland. Front Microbiol. 2017 Dec 1;8:2334. doi: 10.3389/fmicb.2017.02334. eCollection 2017. PubMed PMID: 29250044; PubMed Central PMCID: PMC5716990.

15: Wang Y, Tong Y, Xu X, Zhang L. Metal-organic framework-derived three-dimensional porous Cu@graphitic octahedron carbon cages as highly efficient enrichment material for simultaneous determination of four fluoroquinolones. J Chromatogr A. 2017 Dec 11. pii: S0021-9673(17)31797-1. doi: 10.1016/j.chroma.2017.12.021. [Epub ahead of print] PubMed PMID: 29248346.

16: Hayes RA, Bennett HY, O'Hagan S. Rothia dentocariosa endophthalmitis following intravitreal injection-a case report. J Ophthalmic Inflamm Infect. 2017 Dec 16;7(1):24. doi: 10.1186/s12348-017-0142-3. PubMed PMID: 29247280.

17: Wabeto W, Abraham Y, Anjulo AA. Detection and identification of antimicrobial-resistant Salmonella in raw beef at Wolaita Sodo municipal abattoir, Southern Ethiopia. J Health Popul Nutr. 2017 Dec 16;36(1):52. doi: 10.1186/s41043-017-0131-z. PubMed PMID: 29246181.

18: Walkty A, Adam H, Baxter M, Lagacé-Wiens P, Karlowsky JA, Hoban DJ, Zhanel GG. In vitro activity of ceftolozane/tazobactam versus antimicrobial non-susceptible Pseudomonas aeruginosa clinical isolates including MDR and XDR isolates obtained from across Canada as part of the CANWARD study, 2008-16. J Antimicrob Chemother. 2017 Dec 12. doi: 10.1093/jac/dkx468. [Epub ahead of print] PubMed PMID: 29244121.

19: Song Y, Bai J, Zhang R, He H, Li C, Wang J, Li S, Peng Y, Ning B, Wang M, Gao Z. Michael-addition-mediated photonic crystals allows pretreatment-free and label-free sensoring of Ciprofloxacin in fish farming water. Anal Chem. 2017 Dec 15. doi: 10.1021/acs.analchem.7b04655. [Epub ahead of print] PubMed PMID: 29243476.

20: Naik OA, Shashidhar R, Rath D, Bandekar JR, Rath A. Characterization of multiple antibiotic resistance of culturable microorganisms and metagenomic analysis of total microbial diversity of marine fish sold in retail shops in Mumbai, India. Environ Sci Pollut Res Int. 2017 Dec 14. doi: 10.1007/s11356-017-0945-7. [Epub ahead of print] PubMed PMID: 29243150.

Explore Compound Types